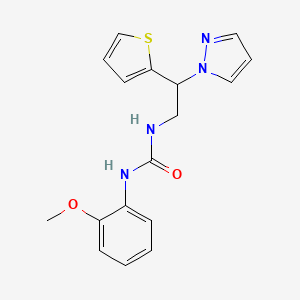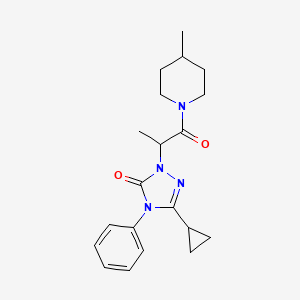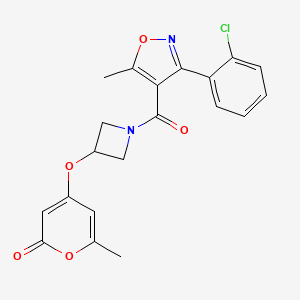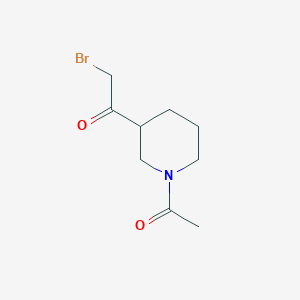
6-(4-acetylpiperazine-1-carbonyl)-2-(4-fluorobenzyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(4-acetylpiperazine-1-carbonyl)-2-(4-fluorobenzyl)pyridazin-3(2H)-one is a chemical compound that has been the subject of extensive scientific research. It is a pyridazinone derivative that has been synthesized and studied for its potential applications in various fields, including medicinal chemistry and drug discovery.
Scientific Research Applications
Synthesis and Molecular Docking
- Research has shown that novel pyridine and fused pyridine derivatives, including compounds similar to the chemical structure , have been synthesized for potential antimicrobial and antioxidant activities. These compounds underwent molecular docking screenings to assess their interaction with target proteins, revealing moderate to good binding energies, which suggests their potential utility in developing therapeutic agents (Flefel et al., 2018).
Anticancer Activity
- A study on fluoro-substituted benzo[b]pyran compounds, structurally related to the query compound, demonstrated anticancer activity against human cancer cell lines at low concentrations. This highlights the potential of fluoro-substituted compounds in the development of new anticancer drugs (Hammam et al., 2005).
Analgesic and Anti-inflammatory Activities
- Ethyl (6-substituted-3(2H)-pyridazinone-2-yl)acetate derivatives were synthesized and evaluated for their analgesic and anti-inflammatory activities. These studies found that certain derivatives exhibited significant activity without causing gastric ulceration, suggesting their potential as safer anti-inflammatory and analgesic agents (Dündar et al., 2007).
Antimicrobial Activity
- Another study focused on the synthesis of new pyridine derivatives with potential antibacterial and antifungal activities. These compounds, including ones with structures related to the query chemical, were tested against various bacterial and fungal strains, showing satisfactory antimicrobial properties (Patel & Agravat, 2007).
Drug Development Potential
- Research into pyridazin-3(2H)-one derivatives and their affinity toward alpha(1)- and alpha(2)-adrenoceptors has demonstrated that these compounds have good in vitro affinity, indicating their potential in drug development for treating conditions associated with these receptors (Barbaro et al., 2001).
properties
IUPAC Name |
6-(4-acetylpiperazine-1-carbonyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O3/c1-13(24)21-8-10-22(11-9-21)18(26)16-6-7-17(25)23(20-16)12-14-2-4-15(19)5-3-14/h2-7H,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZQVICVRKZVIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-({[4-(Trifluoromethyl)phenyl]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B2831321.png)



![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide](/img/structure/B2831326.png)



![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2831332.png)

![[3-(Aminomethyl)pentan-3-yl]benzene](/img/structure/B2831336.png)


